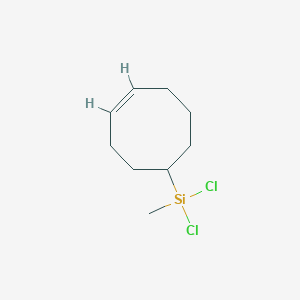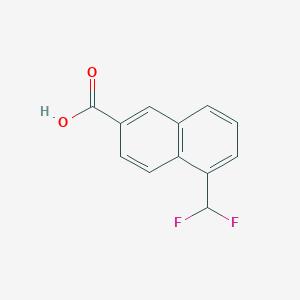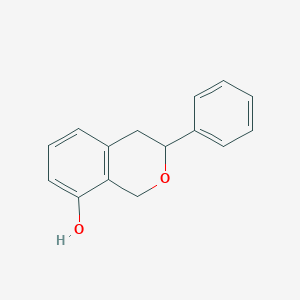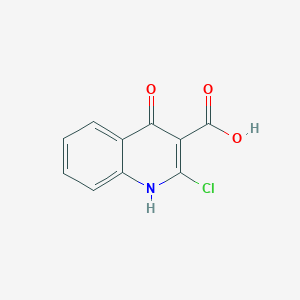
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a cyclooctene ring, and a methyl group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane typically involves the reaction of cyclooctene with a chlorosilane reagent under controlled conditions. One common method is the hydrosilylation of cyclooctene using dichloromethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under mild conditions with a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Silane derivatives with various functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Reduced silane compounds with different substituents.
Aplicaciones Científicas De Investigación
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-heteroatom bonds. The compound’s unique structure allows for selective reactions, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Trichloro(cyclooct-4-en-1-yl)silane: Similar structure but with three chlorine atoms instead of two.
Cyclooct-4-en-1-yltrimethylsilane: Contains a trimethylsilyl group instead of dichloromethylsilyl.
Cyclooct-4-en-1-ylmethanol: Features a hydroxyl group instead of a silane group.
Uniqueness
(Z)-Dichloro(cyclooct-4-en-1-yl)(methyl)silane is unique due to its combination of a cyclooctene ring and a dichloromethylsilane group. This structure imparts distinct reactivity and makes it suitable for specific applications in synthetic chemistry and material science.
Propiedades
Fórmula molecular |
C9H16Cl2Si |
|---|---|
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
dichloro-[(4Z)-cyclooct-4-en-1-yl]-methylsilane |
InChI |
InChI=1S/C9H16Cl2Si/c1-12(10,11)9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2- |
Clave InChI |
NLHSKAODZBMJCF-IHWYPQMZSA-N |
SMILES isomérico |
C[Si](C1CCC/C=C\CC1)(Cl)Cl |
SMILES canónico |
C[Si](C1CCCC=CCC1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chlorophenyl)methyl]azepane](/img/structure/B11883359.png)






![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)





